molecular formula C7H8N2O B3327449 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one CAS No. 344252-05-7

1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

Cat. No.: B3327449
CAS No.: 344252-05-7
M. Wt: 136.15 g/mol
InChI Key: GSAMEEHCCNXVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one (CAS 344252-05-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused dihydrocyclopentapyrazolone core, a privileged scaffold in the design of biologically active molecules. Its primary research application is as a key precursor in the development of potent enzyme inhibitors. Recent peer-reviewed studies have highlighted its direct application in the synthesis of novel human neutrophil elastase (HNE) inhibitors . HNE is a serine protease target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS) . Researchers utilize this scaffold through molecular manipulation, where contraction of the cyclohexanone ring in related indazolones leads to the 5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one core, which has yielded potent inhibitory activity in the nanomolar range . The structure is characterized by the endocyclic N-CO function, which is fundamental for its inhibitory activity . With a molecular formula of C 7 H 8 N 2 O and a molecular weight of 136.15 g/mol , this compound serves as a versatile intermediate for further functionalization, including alkylation and acylation, to explore structure-activity relationships (SAR) . It is an essential tool for chemists working in library synthesis for high-throughput screening and the development of new therapeutic agents . This product is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-9-6-2-3-7(10)5(6)4-8-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAMEEHCCNXVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One and Its Derivatives

Foundational Synthetic Routes to Dihydrocyclopenta[c]pyrazolones

Traditional methods for constructing the pyrazolone (B3327878) ring system, particularly when fused to another carbocycle, rely on well-established cyclization and condensation reactions. These foundational routes are prized for their reliability and the accessibility of starting materials.

The most classic and widely adopted method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org To generate the 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one scaffold, a cyclic β-ketoester, such as 2-oxocyclopentanecarboxylate, serves as the key 1,3-dielectrophilic precursor.

The reaction proceeds via the condensation of methylhydrazine with the cyclic β-ketoester. The initial step involves the formation of a hydrazone intermediate, typically at the more reactive ketone carbonyl group. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by the elimination of an alcohol molecule (e.g., ethanol) to yield the final fused pyrazolone ring system. The use of methylhydrazine ensures the incorporation of the N-methyl group at the 1-position of the pyrazole ring. The regioselectivity of the initial condensation can be influenced by the reaction conditions and the nature of the substituents on both reactants.

Table 1: Representative Cyclization Reaction Conditions
Reactant 1Reactant 2Catalyst/SolventConditionsProduct Type
Ethyl 2-oxocyclopentanecarboxylateMethylhydrazineAcetic Acid / EthanolReflux1-Methyl-dihydrocyclopenta[c]pyrazolone
Methyl 2-oxocyclopentanecarboxylateHydrazine Hydrate (B1144303)None / Water60°CDihydrocyclopenta[c]pyrazolone
2-AcetylcyclopentanonePhenylhydrazineTolueneRefluxPhenyl-substituted dihydrocyclopenta[c]pyrazolone

The construction of fused pyrazoles can also be achieved through various condensation reactions that form the heterocyclic ring onto a pre-existing carbocyclic framework. rsc.org These methods often involve intramolecular cyclization of a suitably functionalized cyclopentane (B165970) derivative. For instance, a cyclopentanone (B42830) bearing a reactive side chain that includes a hydrazine or hydrazone moiety can undergo intramolecular condensation to form the fused pyrazolone ring.

Another approach involves the reaction of a cyclic ketone with a reagent containing the pre-formed hydrazine fragment, leading to a cascade reaction that culminates in the fused bicyclic system. For example, the reaction of cyclopentanone with a derivative of cyanoacetic hydrazide could proceed through a Knoevenagel-type condensation followed by an intramolecular cyclization to furnish a functionalized dihydrocyclopenta[c]pyrazolone derivative. The versatility of this approach allows for the introduction of various substituents on both the cyclopentane and pyrazole rings.

Advanced Synthetic Strategies and Optimizations

To improve efficiency, atom economy, and molecular diversity, more advanced synthetic strategies have been developed. These include multi-component reactions that assemble the core structure in a single step and the use of modern catalysts to enhance reaction rates and selectivity.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. mdpi.com The synthesis of fused pyrazolone systems, such as pyrano[2,3-c]pyrazoles, is often achieved through four-component reactions involving an aldehyde, malononitrile (B47326), a β-ketoester, and a hydrazine. beilstein-journals.orgrsc.org

By analogy, a potential MCR for the synthesis of a substituted dihydrocyclopenta[c]pyrazolone derivative could involve the one-pot reaction of a cyclopentanone derivative (acting as the β-dicarbonyl equivalent), an aldehyde, an active methylene (B1212753) compound (like malononitrile or an ester), and methylhydrazine. beilstein-journals.orgnih.gov The reaction sequence typically begins with the formation of key intermediates, such as an arylidenemalononitrile via Knoevenagel condensation and a pyrazolone from the reaction of the β-dicarbonyl component and hydrazine. beilstein-journals.org A subsequent Michael addition followed by cyclization would then yield the complex fused heterocyclic system. This strategy offers a highly convergent and efficient route to densely functionalized derivatives. researchgate.net

Table 2: Example of a Four-Component Reaction for Fused Pyrazoles
Component 1Component 2Component 3Component 4CatalystProduct
Aromatic AldehydeMalononitrileEthyl Acetoacetate (B1235776)Hydrazine HydratePiperidineDihydropyrano[2,3-c]pyrazole
AldehydeMalononitrileβ-KetoesterHydrazineSodium GluconateDihydropyrano[2,3-c]pyrazole rsc.org

The use of catalysts can significantly improve traditional synthetic methods by lowering activation energies, increasing reaction rates, and controlling selectivity under milder conditions.

Various metal catalysts have been employed to enhance the synthesis of pyrazoles and fused pyrazolones. Lewis acid catalysts, such as Samarium(III) chloride (SmCl₃) or Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), can activate the carbonyl groups of β-ketoesters, facilitating their cyclization with hydrazines and improving reaction yields. beilstein-journals.org

Transition metals like palladium, copper, and rhodium have been used in more advanced applications. nih.gov For instance, palladium-catalyzed cross-coupling reactions can be used to construct complex precursors for cyclization. beilstein-journals.org Copper catalysts are effective in promoting condensation reactions under acid-free conditions. nih.gov Rhodium-catalyzed C-H activation represents a state-of-the-art strategy for creating C-C bonds, which could be applied to the intramolecular cyclization of a suitably designed precursor to form the fused cyclopenta[c]pyrazolone ring system. These catalytic methods not only improve efficiency but also open pathways to novel derivatives that are inaccessible through traditional means.

Table 3: Catalysts in Fused Pyrazole Synthesis
Reaction TypeCatalystRole of CatalystReference
Acylation-CyclizationSmCl₃Lewis acid, accelerates acylation and cyclization beilstein-journals.org
Three-Component SynthesisYb(PFO)₃Lewis acid, activates and stabilizes enol tautomer beilstein-journals.org
Asymmetric CyclizationCu(II)-BOX complexEnantioselective catalysis of Nazarov cyclization nih.gov
Cascade ProcessPd(0)Oxidative addition and reductive elimination for ring formation nih.gov
Three-Component ReactionRh₂(OAc)₄Catalyzes dehydrogenative coupling nih.gov

Modern Catalytic Approaches for Enhanced Efficiency and Selectivity

Organocatalysis in Pyrazolone Synthesis

Organocatalysis has emerged as a powerful tool for the synthesis of complex pyrazolone derivatives, offering high levels of stereocontrol and avoiding the use of metal catalysts. researchgate.netuva.es These methodologies are particularly effective for constructing chiral spiro-cyclic pyrazolones and fused-pyrazolone heterocycles. researchgate.netresearchgate.net The reactions often proceed in an enantioselective and diastereoselective manner, which is crucial for the development of pharmacologically active molecules. researchgate.net

A key strategy in organocatalytic pyrazolone synthesis involves the use of chiral catalysts, such as cinchona alkaloids, to facilitate tandem reactions. For instance, the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved through a cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov This approach can be conducted as a two-, three-, or even four-component reaction, starting from simple and readily available materials to produce the desired products in excellent yields and with high enantioselectivities (up to >99% ee). nih.gov

Unsaturated pyrazolones are common substrates in these reactions, participating in transformations like Michael additions to form complex fused or spirocyclic systems. researchgate.net The development of these organocatalytic systems allows for the construction of structurally intricate molecules under mild conditions. researchgate.net A general, organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between various carbonyl compounds and diazoacetates, catalyzed by secondary amines, yields substituted pyrazoles with high regioselectivity. nih.gov This method is notable for its operational simplicity and the use of an inexpensive, "green" promoter at room temperature. nih.gov

Table 1: Examples of Organocatalytic Reactions in Pyrazolone Synthesis

Reaction Type Catalyst Substrates Product Type Key Features
Tandem Michael addition-Thorpe-Ziegler Cinchona Alkaloids 2-Pyrazolin-5-ones, Benzylidenemalononitriles Dihydropyrano[2,3-c]pyrazoles High enantioselectivity (up to >99% ee), multi-component potential. nih.gov
Vinylogous Michael/Cyclization Chiral Amine α,α-Dicyanoalkylidenes, Arylidene Pyrazolones Pyrazolone-fused Spiro-cyclohexenimines Good to excellent yields, high enantioselectivity. researchgate.net

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry offers significant advantages over traditional batch synthesis for preparing pyrazole and pyrazolone scaffolds, including improved safety, enhanced control over reaction parameters, and greater scalability. mdpi.comnih.gov This technology has been successfully applied to produce a variety of pyrazole derivatives with reduced reaction times and high efficiency. mdpi.comgalchimia.com

One notable application is the two-stage synthesis of pyrazoles from acetophenones in a continuous flow system. This process involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, followed by a second condensation with hydrazine to yield the pyrazole product. galchimia.com This tandem approach has proven to be a general, high-yielding method applicable to a wide range of substrates. galchimia.com

Flow chemistry also provides a safer route for reactions involving hazardous intermediates, such as diazoalkanes. By generating and consuming these intermediates in situ within a continuous flow reactor, the risks associated with their accumulation are mitigated. This strategy has been used to significantly decrease the total reaction time for cycloaddition reactions from 16 hours to just 30 minutes. mdpi.com Furthermore, the synthesis of pyrazolines from tetrazoles via a reagent-free photochemical "photo-click" strategy has been realized in a continuous flow system, allowing for the safe and scalable production of multigram quantities of the product. thieme-connect.com

Table 2: Comparison of Batch vs. Flow Chemistry for Pyrazolone Synthesis

Reaction Method Reaction Time Yield Reference
Pyrazolopyrimidinone Synthesis Batch 9 hours 80-85% mdpi.com
Pyrazolopyrimidinone Synthesis Flow 16 minutes 80-85% mdpi.com
Pyrazole Synthesis (from amines/alkynes) Batch 16 hours - mdpi.com

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of pyrazolone derivatives is a growing area of focus, aiming to reduce environmental impact through the use of benign solvents, energy-efficient techniques, and atom-economical reactions. nih.govresearchgate.net

A key strategy is the use of multicomponent reactions (MCRs), which combine multiple starting materials in a single pot to form complex products, thereby reducing waste, solvent usage, and purification steps. nih.gov The synthesis of pyrano[2,3-c]pyrazoles, for example, is often achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov

The choice of solvent and catalyst is critical. Water or water-ethanol mixtures are increasingly used as environmentally friendly solvents. nih.govacs.org Catalysts such as L-tyrosine, potassium t-butoxide, or magnetically separable nanoparticles have been employed to promote these reactions under green conditions. nih.gov Energy-efficient methods like microwave irradiation and ultrasound assistance have also been shown to accelerate reaction times and improve yields in the synthesis of pyrazolone derivatives. nih.govnih.gov For instance, combining microwave irradiation with an eco-friendly water-ethanol solvent system facilitates the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov Sonication has been used to facilitate the synthesis of N-substituted pyrazolones in the presence of an ionic liquid, achieving remarkable yields. ekb.eg

Regioselective Synthesis and Stereochemical Control

Strategies for Achieving Regioisomeric Purity

Controlling regioselectivity is a fundamental challenge in the synthesis of substituted pyrazoles. Various strategies have been developed to ensure the formation of a single desired regioisomer. The choice of synthetic route and reaction conditions plays a crucial role in determining the final substitution pattern. organic-chemistry.org

One common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. The regioselectivity of this reaction is influenced by the nature of the substituents on both reactants and the reaction conditions (e.g., pH).

More advanced methods provide greater control. For example, a highly regioselective route to 3,5-disubstituted pyrazoles involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds with unactivated bromovinyl acetals, which serve as alkyne surrogates. thieme.de Similarly, base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of pyrazoles, overcoming the limitations of earlier sydnone-alkyne cycloadditions that often produced isomeric mixtures. acs.org Another approach reports the regioselective synthesis of C3-hydroxyarylated pyrazoles through the reaction of pyrazole N-oxides with arynes under mild conditions. acs.org One-pot procedures starting from active methylene reagents, phenylisothiocyanate, and substituted hydrazines have also been shown to be versatile and efficient for preparing highly functionalized phenylaminopyrazoles with defined regiochemistry. nih.gov

Chiral Synthesis Approaches

As mentioned in section 2.2.2.2, organocatalytic systems are powerful for building structurally complex chiral molecules. researchgate.netresearchgate.net The enantioselective synthesis of spiro-cyclic pyrazolones, which contain a quaternary carbon center, is a significant achievement in this field. researchgate.net For instance, the reaction between α,α-dicyanoalkylidenes and arylidene pyrazolones, catalyzed by chiral amines, proceeds through a vinylogous Michael/cyclization cascade to yield pyrazolone-fused spiro-cyclohexenimine compounds with high enantioselectivity (up to 97% ee). researchgate.net Similarly, the use of cinchona alkaloid derivatives as catalysts enables the asymmetric synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles, demonstrating the utility of organocatalysis in controlling stereochemistry in fused pyrazolone systems. nih.gov

Derivatization Strategies of the this compound Nucleus

Derivatization of the pyrazolone core is essential for modulating its physicochemical and biological properties. While specific examples for the this compound nucleus are scarce, general strategies applied to other pyrazolone scaffolds can be considered applicable.

One common approach involves reactions at the active methylene group (C4 position) of the pyrazolone ring. For example, crude 1-methyl-2-pyrazolin-5-one readily reacts with ketones, such as cyclohexanone, to form 4,4'-(cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). mdpi.com

Another strategy involves functionalization of the pyrazole ring itself. A robust method for creating novel pyrazolo[3,4-c]pyrazoles starts with 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. nih.gov This intermediate undergoes condensation with various hydrazines, followed by an intramolecular C-N Ullmann-type cross-coupling reaction under microwave irradiation. The resulting bicyclic system can be further derivatized through chemoselective bromination and subsequent Suzuki-Miyaura cross-coupling reactions to introduce a variety of substituents. nih.gov

Furthermore, pyrazole acid hydrazides can serve as versatile intermediates. These compounds, formed from the corresponding pyrazole esters and hydrazine hydrate, can be reacted with reagents like ethyl acetoacetate to synthesize more complex pyrazolone-containing structures. nih.gov These examples highlight the chemical versatility of the pyrazolone nucleus, allowing for the synthesis of diverse libraries of compounds through functionalization at various positions.

Functionalization at the Pyrazole Moiety (e.g., N-substitution, C-substitution)

The pyrazole core of this compound offers several sites for synthetic modification. These include the nitrogen atom of the pyrazole ring and the carbon atoms that are not part of the fused system.

N-Substitution:

While the target compound is N-methylated, the synthesis of various N-substituted analogs is a key strategy for creating diverse derivatives. One common approach involves the initial synthesis of the unsubstituted dihydrocyclopenta[c]pyrazol-4(1H)-one, followed by N-alkylation or N-arylation. The regioselectivity of this reaction can be influenced by the reaction conditions. For instance, the use of different bases and solvents can direct the substitution to either the N1 or N2 position of the pyrazole ring.

Another versatile method for accessing a range of N-substituted pyrazoles is through multicomponent reactions. These reactions allow for the direct synthesis of N-alkyl and N-aryl substituted pyrazoles from primary aliphatic or aromatic amines and diketones, utilizing an electrophilic amination reagent. nih.gov This approach offers the advantage of introducing a wide variety of N-substituents in a single step, starting from commercially available materials. nih.gov

C-Substitution:

Functionalization at the carbon atoms of the pyrazole ring is a powerful tool for introducing structural diversity. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce aryl or heteroaryl substituents at a halogenated position on the pyrazole ring. nih.gov This reaction typically involves the use of a palladium catalyst and a suitable boronic acid or ester. nih.gov While unprotected N-H groups in pyrazoles can sometimes inhibit the catalytic cycle, specific ligand systems like SPhos and XPhos have been shown to facilitate these couplings. nih.gov

The Vilsmeier-Haack reaction is another important method for functionalizing the pyrazole ring, specifically for introducing a formyl group. This reaction typically uses a mixture of phosphorus oxychloride and dimethylformamide to generate the Vilsmeier reagent, which then acts as an electrophile. The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be further modified. nih.gov For example, it can undergo condensation reactions with various nucleophiles to introduce a wide range of side chains.

Reaction Type Reagents and Conditions Functional Group Introduced Reference
N-AlkylationAlkyl halide, Base (e.g., NaH), Solvent (e.g., DMF)Alkyl group researchgate.net
N-ArylationAryl halide, Copper or Palladium catalyst, BaseAryl group mdpi.com
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl group nih.govmdpi.comresearchgate.net
Vilsmeier-Haack ReactionPOCl₃, DMFFormyl group (-CHO) nih.gov

Functionalization at the Cyclopentanone Moiety

The cyclopentanone ring of this compound provides additional opportunities for synthetic modification, primarily at the α-carbon to the carbonyl group.

One of the most common reactions at this position is the aldol (B89426) condensation. This reaction involves the treatment of the ketone with an aldehyde or another ketone in the presence of an acid or base catalyst to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. This methodology is useful for introducing a variety of substituents and for extending the carbon framework of the molecule. mdpi.com The Knoevenagel condensation, a related reaction, involves the reaction of the ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond.

The α-position of the cyclopentanone ring can also be halogenated, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting α-haloketone is a versatile intermediate that can undergo various nucleophilic substitution reactions or elimination reactions to introduce further functionality.

Reaction Type Reagents and Conditions Product Type Reference
Aldol CondensationAldehyde/Ketone, Acid or Base catalystβ-Hydroxy ketone or α,β-Unsaturated ketone mdpi.com
Knoevenagel CondensationActive methylene compound, Weak base (e.g., piperidine)α,β-Unsaturated dinitrile or ester researchgate.net
α-HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)α-Haloketone nih.gov

Side Chain Elaborations and Linker Attachments

The functional groups introduced through the methodologies described above serve as handles for further elaboration into more complex side chains and for the attachment of linkers.

For example, a formyl group introduced via the Vilsmeier-Haack reaction can be converted into a variety of other functional groups. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or used in reductive amination reactions to introduce aminoalkyl side chains. It can also serve as a key building block in the synthesis of more complex heterocyclic systems fused to the pyrazole ring.

Carboxylic acid functionalities, which can be introduced, for instance, by oxidation of a formyl or methyl group, are particularly useful for attaching linkers. They can be readily converted to activated esters or acid chlorides, which can then react with amines, alcohols, or other nucleophiles to form amide, ester, or other linkages. This is a common strategy in the development of drug conjugates and molecular probes.

The synthesis of pyrazole derivatives with ester functionalities also provides a convenient route for creating derivatives with interesting biological properties. nih.govmdpi.com These esters can be hydrolyzed to the corresponding carboxylic acids or can undergo transesterification with different alcohols. Furthermore, they can be reacted with hydrazine hydrate to form hydrazides, which are themselves versatile intermediates for the synthesis of other heterocyclic systems. nih.gov

Initial Functional Group Reaction Reagents Resulting Functional Group/Side Chain
Formyl (-CHO)OxidationKMnO₄, H₂O₂Carboxylic acid (-COOH)
Formyl (-CHO)ReductionNaBH₄Hydroxymethyl (-CH₂OH)
Formyl (-CHO)Reductive AminationAmine, NaBH(OAc)₃Aminoalkyl (-CH₂NR₂)
Carboxylic acid (-COOH)Amide CouplingAmine, Coupling agent (e.g., EDC, HATU)Amide (-CONHR)
Ester (-COOR)HydrolysisLiOH, NaOHCarboxylic acid (-COOH)
Ester (-COOR)HydrazinolysisHydrazine hydrateHydrazide (-CONHNH₂)

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. uobasrah.edu.iq For a molecule like 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton and carbon skeletons. mdpi.comresearchgate.net

¹H NMR Spectral Interpretation and Proton Connectivity

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the N-methyl group, the three methylene (B1212753) (CH₂) groups of the cyclopentane (B165970) ring, and the vinylic proton of the pyrazole (B372694) ring.

N-Methyl Protons: A sharp singlet is anticipated for the three protons of the methyl group attached to the nitrogen atom (N1), typically appearing in the upfield region.

Cyclopentane Methylene Protons: The three sets of methylene protons at positions C5, C6, and C7 would likely appear as multiplets due to spin-spin coupling with adjacent non-equivalent protons. The protons at C5 and C7, being adjacent to the pyrazole ring and the carbonyl group, respectively, are expected to be in different chemical environments and thus resonate at different frequencies.

Pyrazole Proton: A singlet corresponding to the single proton at the C3 position of the pyrazole ring would be expected in the aromatic or vinylic region of the spectrum.

The integration of these signals would correspond to a 3:2:2:2:1 proton ratio, confirming the presence of each distinct group.

Table 1: Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃ 3.5 - 3.8 Singlet 3H
-CH₂- (C5) 2.8 - 3.1 Triplet / Multiplet 2H
-CH₂- (C6) 2.1 - 2.4 Multiplet 2H
-CH₂- (C7) 2.5 - 2.8 Triplet / Multiplet 2H
=CH- (C3) 7.0 - 7.5 Singlet 1H

¹³C NMR Spectral Interpretation and Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For the target compound, eight distinct carbon signals are expected.

N-Methyl Carbon: A signal in the upfield region (δ 30-40 ppm).

Methylene Carbons: Three signals corresponding to the C5, C6, and C7 carbons of the cyclopentane ring.

Carbonyl Carbon: A significantly downfield signal (δ > 160 ppm) characteristic of a ketone or amide-like carbonyl group.

Pyrazole Ring Carbons: Three signals for C3, C3a, and C7a. The C3 carbon, attached to a proton, would be identifiable in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, while the C3a and C7a carbons are quaternary.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
N-CH₃ 30 - 40
C6 20 - 30
C5 / C7 30 - 45
C3 125 - 135
C3a / C7a 140 - 160
C4 (C=O) > 160

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on C5 and C6, and between C6 and C7, confirming the connectivity of the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the carbon signals for the N-CH₃ group, the C3 methine, and the C5, C6, and C7 methylene groups. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key correlations would include:

From the N-CH₃ protons to the C3a and C7a quaternary carbons of the pyrazole ring.

From the C3-H proton to the C3a and C4 (carbonyl) carbons.

From the C5 methylene protons to the C3a and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, helping to define the molecule's conformation. researchgate.net For instance, a NOESY correlation between the N-CH₃ protons and the C5 methylene protons would confirm their spatial proximity.

¹⁹F NMR Spectroscopy for Fluorinated Analogs

¹⁹F NMR is a highly sensitive technique used for the characterization of organofluorine compounds. researchgate.net The fluorine nucleus (¹⁹F) has a spin of ½ and 100% natural abundance, making it easy to observe. nih.gov Its chemical shifts are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR. nih.gov

For fluorinated analogs of this compound, ¹⁹F NMR is invaluable. For example, in N-CHF₂ derivatives of pyrazoles, the two fluorine atoms can be diastereotopic due to a nearby chiral center, resulting in two distinct signals in the ¹⁹F NMR spectrum. nih.gov These signals often appear as doublets of doublets due to geminal coupling (²JFF) and coupling to the proton (²JHF). nih.gov The magnitude of these coupling constants provides further structural insight. nih.gov The introduction of fluorine into the pyrazole ring or the fused cyclopentane ring would result in characteristic signals and coupling patterns that allow for precise determination of the fluorine atom's location. researchgate.netthieme-connect.de

Table 3: Example ¹⁹F NMR Data for a N-CHF₂ Pyrazole Derivative nih.gov

Fluorine Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
Fₐ -90.80 dd ²JFF = 225.5, ²JHF = 61.3
Fₑ -92.05 dd ²JFF = 225.4, ²JHF = 60.7

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation analysis. For this compound (molecular formula C₈H₁₀N₂O), the molecular weight is 150.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z = 150. Analysis of the fragmentation pattern can help confirm the structure; for instance, pyrazolone (B3327878) derivatives may exhibit characteristic losses of small neutral molecules like CO or cleavage within the fused ring system. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique formula has a distinct exact mass. nih.gov This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other isomers or compounds with the same nominal mass. nih.govmdpi.com For this compound, HRMS would be used to verify its molecular formula of C₈H₁₀N₂O.

Table 4: HRMS Data for Elemental Composition Confirmation

Parameter Value
Molecular Formula C₈H₁₀N₂O
Calculated Exact Mass 150.07931
Hypothetical Measured Mass 150.07950
Mass Error (ppm) 1.27

A low mass error, as shown in the hypothetical data above, provides strong evidence that the measured ion corresponds to the proposed elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like this compound. In ESI-MS analysis, the compound is typically protonated to form the molecular ion [M+H]⁺. For this specific pyrazolone, with a molecular formula of C₈H₁₀N₂O, the expected mass of the protonated molecule would be readily observed.

In positive ion mode, the primary ion detected for pyrazole derivatives is the protonated molecular ion [M+H]⁺. rsc.org The fragmentation of the pyrazole core can occur through various pathways, including the loss of stable molecules like nitrogen (N₂) or carbon monoxide (CO). The fused cyclopentanone (B42830) ring may undergo characteristic cleavages. A detailed analysis of the fragmentation pattern provides valuable information for confirming the compound's structure. While a specific spectrum for this compound is not publicly available, the expected fragmentation can be inferred from the general behavior of cyclic ketones and pyrazoles. miamioh.edu

Table 1: Predicted ESI-MS Data for this compound
Ion TypePredicted m/zDescription
[M+H]⁺151.0866Protonated molecular ion
[M-CO+H]⁺123.0917Loss of carbon monoxide from the pyrazolone ring
[M-N₂]⁺122.0786Loss of nitrogen molecule from the pyrazole ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its bicyclic pyrazolone structure.

The most prominent peak would be the carbonyl (C=O) stretching vibration of the ketone group within the five-membered ring, typically appearing in the region of 1680-1750 cm⁻¹. The C=N stretching vibration of the pyrazole ring is expected to absorb in the 1580-1650 cm⁻¹ range. The spectrum would also show C-H stretching vibrations for the methyl group and the aliphatic cyclopentane ring, usually observed between 2850 and 3000 cm⁻¹. derpharmachemica.com Aromatic C-H stretches are absent, confirming the dihydro nature of the pyrazole ring system. The specific frequencies can provide insight into the electronic environment and ring strain of the molecule. For comparison, the IR spectrum of the related compound 3-Methyl-5-pyrazolone shows characteristic absorptions that help in assigning the peaks for the target molecule. nist.gov Another related structure, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, displays a strong ester carbonyl peak at 1728 cm⁻¹, which is in the expected range for a carbonyl group attached to a pyrazole ring. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C-H (Aliphatic/Methyl)2850 - 3000Stretching
C=O (Ketone)1680 - 1750Stretching
C=N (Pyrazole Ring)1580 - 1650Stretching
C-N1250 - 1350Stretching

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including exact bond lengths, bond angles, and the conformation of the fused ring system.

While the specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related pyrazolone derivatives demonstrates the power of this technique. spast.org For example, studies on other pyrazole compounds have revealed detailed structural information, such as the planarity of the pyrazole ring and the dihedral angles between different ring systems within the molecule. nih.gov A crystallographic study of this compound would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. spast.org Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. nih.gov

Table 3: Illustrative Crystallographic Data from a Related Pyrazole Derivative (Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5408(16)
b (Å)9.5827(16)
c (Å)11.580(2)
β (°)105.838(3)
Volume (ų)1018.5(3)

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, SFC, TLC)

Chromatographic methods are indispensable for the isolation and purity assessment of synthesized compounds like this compound.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction and for preliminary purity checks. rsc.org In the synthesis of pyrazole derivatives, TLC is routinely used to compare the reaction mixture to the starting materials and identify the formation of the product. nih.gov By using an appropriate mobile phase (a mixture of solvents like ethyl acetate (B1210297) and hexane) and a stationary phase (typically silica (B1680970) gel), the compound can be separated from impurities, with visualization often achieved under UV light. rsc.org

High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. A reversed-phase HPLC (RP-HPLC) method is commonly employed for pyrazole and pyrazolone derivatives. nih.govijcpa.in This typically involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like water with 0.1% trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). ijcpa.insielc.com The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all detected peaks.

Supercritical Fluid Chromatography (SFC) is a type of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. wikipedia.org SFC is particularly advantageous for the analysis and purification of thermally labile molecules and for separating chiral compounds. youtube.comnih.gov It offers benefits such as faster analysis times and reduced consumption of organic solvents compared to HPLC. teledynelabs.com Given the heterocyclic nature of this compound, SFC represents a powerful tool for both analytical-scale purity determination and preparative-scale isolation. americanpharmaceuticalreview.com

Table 4: Typical Chromatographic Methods for Analysis of Pyrazole Derivatives
TechniqueStationary PhaseTypical Mobile PhaseApplication
TLCSilica Gel 60 F₂₅₄Ethyl Acetate/Hexane mixturesReaction monitoring, Qualitative purity
RP-HPLCC18Acetonitrile/Water with acid modifier (e.g., TFA, Formic Acid)Quantitative purity assessment
SFCVarious (e.g., silica, diol)Supercritical CO₂ with a co-solvent (e.g., Methanol)Purity assessment, Chiral separation, Purification

Computational and Theoretical Investigations of 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the ground-state geometry. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), the geometry of 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one can be optimized to its lowest energy state. nih.govresearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (B3LYP/6-311G(d,p))
ParameterPredicted ValueSignificance
N1-N2 Bond Length~1.38 ÅTypical for pyrazole (B372694) ring systems semanticscholar.org
C=O Bond Length~1.23 ÅCharacteristic of a ketone carbonyl group
N1-C5-C6 Dihedral Angle~ -5.0°Indicates near-planarity of the fused ring system nih.gov
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.8 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap4.7 eVIndicates high chemical stability researchgate.net
Dipole Moment~2.1 DReflects the molecule's overall polarity researchgate.net

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory. While computationally more demanding than DFT, they are often used to obtain highly accurate energies or to benchmark the results from more approximate methods like DFT. For a molecule like this compound, high-level ab initio calculations could provide a more precise determination of its thermodynamic properties, such as enthalpy of formation.

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined, usually referenced against a standard like Tetramethylsilane (TMS). nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomPredicted ¹H ShiftPredicted ¹³C ShiftNotes
N-CH₃~3.8 ppm~35 ppmMethyl group attached to nitrogen mdpi.com
C4=O-~195 ppmCarbonyl carbon in a five-membered ring
C5-H₂~2.5 ppm~28 ppmMethylene (B1212753) group adjacent to a carbonyl
C6-H₂~2.9 ppm~30 ppmMethylene group in the cyclopentane (B165970) ring
C3a-~150 ppmPyrazole ring carbon at the fusion point

IR Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be computed. These calculations identify the normal modes of vibration for the molecule. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. semanticscholar.org This analysis allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the C=O stretch of the ketone or the C-H stretches of the methyl and methylene groups.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in an aqueous solution. This can reveal the most populated conformations and the flexibility of the fused ring system. When studying ligand-target interactions, MD simulations can show how the molecule behaves within a protein's binding site, assessing the stability of the binding pose predicted by molecular docking and identifying key dynamic interactions that contribute to binding affinity. nih.gov The development of a molecular force field for the compound is a prerequisite for such simulations. uq.edu.au

Molecular Modeling and Docking Studies for Elucidating Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. Pyrazole and pyrazolone (B3327878) derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes like cyclooxygenase (COX) or various protein kinases. nih.govresearchgate.netresearchgate.net

A docking study for this compound would involve placing the molecule into the binding site of a relevant protein target (e.g., a kinase). The docking algorithm would then sample various conformations and orientations of the ligand, scoring them based on factors like intermolecular forces, including hydrogen bonds and van der Waals interactions. researchgate.net The results can elucidate the binding mechanism, identify key amino acid residues involved in the interaction, and provide a binding energy score that estimates the binding affinity. sci-hub.se

Table 3: Hypothetical Molecular Docking Results with a Protein Kinase Target
ParameterResultInterpretation
Binding Energy-8.5 kcal/molIndicates a strong and favorable binding interaction researchgate.net
Hydrogen BondsC4=O with Lysine backbone NHA key interaction anchoring the ligand in the active site
Interacting ResiduesLeucine, Valine, AlanineHydrophobic interactions with the fused ring system stabilize the complex
Inhibition Constant (Ki)Low micromolar range (predicted)Suggests potential as a moderately potent inhibitor

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. nih.gov For this compound, this would involve creating a virtual library of analogues by adding or changing substituents at various positions.

For example, different functional groups could be added to the cyclopentane ring or the pyrazole N-methyl group could be replaced with other alkyl or aryl groups. Each of these new virtual compounds would then be docked into the same protein target. researchgate.net By comparing the predicted binding energies and interaction patterns across the series of analogues, a QSAR (Quantitative Structure-Activity Relationship) model can be developed. ej-chem.org This model can identify which structural features are crucial for activity, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Table 4: Illustrative In Silico SAR for Analogues of this compound
ModificationHypothesized Effect on Binding AffinityRationale
Replace N-Methyl with N-PhenylIncreasePotential for new π-π stacking interactions with aromatic residues nih.gov
Add hydroxyl group to C6IncreasePotential for an additional hydrogen bond with the target protein
Replace N-Methyl with N-HDecreaseLoss of specific hydrophobic interactions or introduction of a hydrogen bond donor that may not be favorable nih.gov
Add bulky group (e.g., tert-butyl) to C5DecreasePotential for steric clashes within the binding pocket

Mechanistic Pathway Elucidation via Computational Transition State Analysis

The elucidation of reaction mechanisms is a cornerstone of modern chemistry, providing fundamental insights into how chemical transformations occur. For a compound such as this compound, understanding its formation and reactivity is crucial for optimizing synthesis and predicting its behavior. Computational transition state analysis has emerged as a powerful tool to map out the energetic landscapes of reaction pathways, offering a molecular-level view of the transformation process. This section delves into the theoretical application of these computational methods to unravel the mechanistic details pertinent to this specific fused pyrazolone.

Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), enables the modeling of molecular structures and their interactions. eurasianjournals.com A key aspect of this is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the rate of a reaction. By calculating these energy barriers for various potential pathways, chemists can predict the most likely mechanism.

For the synthesis of the fused pyrazole ring system found in this compound, a plausible synthetic route could involve a cycloaddition reaction. Computational studies on analogous pyrazole syntheses have successfully employed DFT to distinguish between different mechanistic possibilities, such as concerted or stepwise pathways. acs.org

To illustrate how transition state analysis could be applied, consider a hypothetical reaction pathway for the formation of the pyrazole ring. The analysis would begin with the optimization of the geometries of the reactants, products, and all conceivable intermediates and transition states. Frequency calculations are then typically performed to confirm the nature of these stationary points; reactants and products have all positive frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The following interactive data table presents hypothetical data from a DFT study on a proposed reaction step. This data is illustrative of the types of results generated in such a computational investigation.

Table 1: Calculated Activation Energies for a Hypothetical Reaction Step

Reaction StepTransition StateActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Initial CyclizationTS125.4-350
Proton TransferTS215.2-1200
AromatizationTS310.8-450

In this hypothetical scenario, the initial cyclization (TS1) represents the rate-determining step due to its higher activation energy. The subsequent proton transfer (TS2) and aromatization (TS3) steps have lower energy barriers, indicating they would occur more readily.

Furthermore, the geometric parameters of the calculated transition states provide a wealth of information about the bonding changes during the reaction. For instance, in a cycloaddition reaction, the lengths of the forming bonds in the transition state can indicate whether the process is synchronous (bonds form in unison) or asynchronous (bonds form sequentially).

Table 2: Key Geometrical Parameters of a Hypothetical Transition State (TS1)

ParameterBond Length (Å)
N-N forming bond1.95
C-C forming bond2.10
N-H bond1.02
C=O bond1.25

The data in Table 2 would suggest an asynchronous bond formation process if the forming bonds have significantly different lengths in the transition state structure.

Reactivity and Reaction Mechanisms of 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Fused System

The pyrazole (B372694) ring is an aromatic system and, as such, is susceptible to electrophilic substitution. rrbdavc.org For pyrazole and its derivatives, electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon atom in the ring. rrbdavc.org In the case of 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one, the equivalent position is C3. The electron-donating effect of the N-methyl group and the lone pairs on the nitrogen atoms activate the ring towards electrophiles. However, the adjacent carbonyl group in the fused cyclopentanone (B42830) ring may exert a deactivating effect.

Common electrophilic substitution reactions anticipated for this scaffold include halogenation, nitration, and Friedel-Crafts type reactions. The regioselectivity is dictated by the stability of the resulting intermediate (a sigma complex or arenium ion). Attack at C3 is favored as it does not disrupt the formal aromaticity of the pyrazole ring as significantly as an attack at other positions.

Nucleophilic substitution reactions on the pyrazole ring itself are less common unless an activating group (like a good leaving group) is present. However, the fused cyclopentanone ring introduces a site susceptible to nucleophilic attack: the carbonyl carbon. This electrophilic carbon can react with a wide range of nucleophiles, leading to addition products. Furthermore, the α-protons on the cyclopentanone ring (at C5 and C6) can be abstracted by a base to form an enolate, which can then act as a nucleophile in subsequent reactions, such as alkylation or aldol (B89426) condensation.

Table 1: Potential Substitution Reactions

Reaction Type Reagent/Conditions Expected Product/Site of Reaction
Electrophilic Substitution
Halogenation NBS, NCS in Acetonitrile (B52724) 3-Halo-1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one
Nitration HNO₃/H₂SO₄ 3-Nitro-1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one
Nucleophilic Addition
Grignard Reaction RMgX, then H₃O⁺ 4-Alkyl/Aryl-4-hydroxy-1-methyl-4,5,6,7-tetrahydrocyclopenta[c]pyrazole
Enolate Chemistry
Alkylation 1. LDA, THF, -78°C; 2. RX 5-Alkyl-1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

Oxidation and Reduction Chemistry of the Ketone and Ring System

The oxidation and reduction chemistry of this compound is primarily centered on the ketone functional group and the potential for modification of the pyrazole ring under specific conditions.

Reduction: The carbonyl group of the cyclopentanone ring is readily reduced to a secondary alcohol using standard reducing agents.

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would yield the corresponding alcohol, 1-Methyl-4,5,6,7-tetrahydrocyclopenta[c]pyrazol-4-ol.

More powerful reducing agents like Lithium aluminum hydride (LiAlH₄) would achieve the same transformation.

Catalytic hydrogenation (e.g., H₂, Pd/C) could also reduce the ketone and may, under more forcing conditions, potentially reduce the pyrazole ring, although pyrazoles are generally resistant to hydrogenation. globalresearchonline.net

Oxidation: The pyrazole ring itself is generally stable towards oxidizing agents due to its aromatic character. globalresearchonline.net The secondary carbons of the cyclopentane (B165970) ring (C5 and C6) could be susceptible to oxidation under strong conditions, potentially leading to ring-opening or the formation of dicarbonyl species. More specific oxidation reactions could be envisioned, such as the Baeyer-Villiger oxidation of the cyclopentanone ring, which would insert an oxygen atom adjacent to the carbonyl group to form a six-membered lactone.

Table 2: Summary of Oxidation and Reduction Reactions

Transformation Reagent/Conditions Product
Ketone Reduction NaBH₄, MeOH 1-Methyl-4,5,6,7-tetrahydrocyclopenta[c]pyrazol-4-ol
Baeyer-Villiger Oxidation m-CPBA, CH₂Cl₂ Fused six-membered lactone
Ring Oxidation (Forcing) KMnO₄, heat Ring-opened dicarboxylic acid derivatives

Cycloaddition Reactions Involving the Unsaturated Moieties

The pyrazole ring contains a formal C=C double bond and can, in principle, participate in cycloaddition reactions. However, its aromaticity makes it a reluctant participant in reactions like the Diels-Alder reaction. More commonly, pyrazole derivatives are synthesized via 1,3-dipolar cycloaddition reactions, for instance, between a nitrile imine and an alkyne. rrbdavc.orgnih.gov

For the pre-formed this compound system, cycloaddition chemistry is more likely to involve azomethine imines derived from the pyrazolone (B3327878) structure. Bicyclic pyrazolidinones, which share structural similarities, are known to be accessible through [3+2] cycloaddition reactions of 3-oxopyrazolidin-1-ium-2-ides (a type of azomethine imine) with acetylenes. mdpi.com This suggests that under appropriate conditions, the pyrazolone moiety of the target compound could be derivatized to form a reactive 1,3-dipole for participation in cycloaddition reactions.

Ring Expansion and Contraction Reactions of the Cyclopentanone Ring

The cyclopentanone portion of the molecule is a prime candidate for ring expansion and contraction reactions, which are powerful methods for constructing different ring systems. wikipedia.orguchicago.edu

Ring Expansion:

Tiffeneau–Demjanov Rearrangement: Conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and diazotization, could lead to a pinacol-type rearrangement, expanding the five-membered ring to a six-membered ring (a fused pyridinone system). wikipedia.org

Diazoalkane Insertion: Reaction with a diazoalkane, such as diazomethane, under Lewis acid catalysis can insert a methylene (B1212753) group adjacent to the carbonyl, also resulting in a six-membered ring.

Ring Contraction:

Favorskii Rearrangement: Treatment of an α-halo derivative of the cyclopentanone (e.g., 5-bromo-1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one) with a strong base could induce a Favorskii rearrangement. This would lead to the formation of a cyclobutanecarboxylic acid derivative fused to the pyrazole ring. wikipedia.org

Wolff Rearrangement: Conversion of the ketone to an α-diazoketone, followed by photochemical or thermal activation, would generate a ketene (B1206846) via a Wolff rearrangement, resulting in a contracted ring system. uchicago.edu

Table 3: Potential Ring Rearrangements

Rearrangement Type Key Intermediate Resulting Structure
Ring Expansion β-Amino alcohol diazonium salt Fused six-membered ketone
Ring Contraction α-Haloketone Fused cyclobutanecarboxylic acid derivative

Bond Activation and Catalytic Transformations on the Pyrazolone Scaffold

Modern synthetic chemistry offers numerous methods for the functionalization of heterocyclic scaffolds via transition metal-catalyzed C-H bond activation. The pyrazolone scaffold of this compound possesses several C-H bonds that could be targets for such transformations.

The C3-H bond on the pyrazole ring is a potential site for direct arylation, alkylation, or other cross-coupling reactions. Catalysts based on palladium, rhodium, or ruthenium are commonly employed for this purpose. A typical catalytic cycle would involve the coordination of the metal to the heterocyclic ring, followed by C-H bond cleavage (often the rate-determining step) to form a metallacyclic intermediate. This intermediate can then undergo reductive elimination with a coupling partner (e.g., an aryl halide) to form the C-C bond and regenerate the catalyst.

Similarly, the C-H bonds at the α-position of the ketone (C5) could be functionalized through catalytic methods. For instance, palladium-catalyzed α-arylation of ketones is a well-established process that could be applied to this system.

Investigation of Reaction Intermediates and Transition States

The elucidation of the mechanisms for the reactions described above relies on both experimental and computational methods.

Computational Studies: Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways. nih.gov For a given transformation, DFT calculations can be used to:

Model the geometries of reactants, products, intermediates, and transition states.

Calculate the relative energies and activation barriers, providing insight into reaction feasibility and selectivity.

Elucidate the mechanism of complex rearrangements, such as sigmatropic shifts or electrocyclic reactions, which might occur in related transformations. nih.gov

Experimental Investigations: The direct observation of short-lived reaction intermediates is often challenging but can be achieved through various spectroscopic techniques.

Low-Temperature NMR Spectroscopy: By running a reaction at very low temperatures, it is sometimes possible to slow down the decomposition of an intermediate enough to observe it by NMR.

Matrix Isolation Spectroscopy: An intermediate can be generated and trapped in an inert gas matrix at cryogenic temperatures, allowing for its characterization by IR or UV-Vis spectroscopy.

Trapping Experiments: A reactive intermediate can be "trapped" by adding a reagent that reacts with it quickly to form a stable, characterizable product, thus providing indirect evidence for its existence.

Through the combined application of these computational and experimental approaches, a detailed understanding of the reactivity and mechanisms of this compound can be achieved.

Exploration of Biological and Mechanistic Pathways Mediated by 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One Derivatives

Molecular Mechanisms of Biological Target Modulation

The biological effects of these pyrazolone (B3327878) derivatives are rooted in their ability to interact with and modulate the function of specific biological targets. This section delves into the molecular mechanisms governing these interactions, from enzyme inhibition to receptor binding.

Enzyme Inhibition Mechanisms

Derivatives based on the pyrazolone scaffold have been identified as potent inhibitors of several key enzyme families, including human neutrophil elastase, glucosylceramide synthase, and various protein kinases. nih.govacs.orgresearchgate.net

Human Neutrophil Elastase (HNE): HNE is a serine protease involved in inflammatory processes, and its dysregulation is implicated in various inflammatory diseases. nih.gov Certain N-benzoylpyrazole derivatives have been identified as potent and highly specific pseudo-irreversible competitive inhibitors of HNE. researchgate.net Molecular modeling suggests that active compounds fit well within the catalytic site of the enzyme, while inactive derivatives possess substituents or conformations that hinder their access to the catalytic residues. researchgate.net While direct studies on 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one derivatives are not specified, the broader class of pyrazolones, such as dipyrone (B125322) and aminopyrine, have been shown to inhibit the phorbol-12-myristate-13-acetate-induced neutrophil burst, a process where HNE is released. nih.gov

Glucosylceramide Synthase (GCS): GCS is a key enzyme in the biosynthesis of glycosphingolipids and is a therapeutic target for lysosomal storage diseases like Gaucher disease. nih.govnih.gov Novel fused pyrazole (B372694) urea (B33335) analogs have been developed as inhibitors of GCS. acs.orgnih.gov These inhibitors are being investigated for their potential in treating not only lysosomal storage diseases but also neurodegenerative diseases and cancer. acs.orgnih.gov

Protein Kinases: Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of cancer. nih.govnih.gov The pyrazole ring is a privileged scaffold in the design of protein kinase inhibitors (PKIs). nih.goveco-vector.com Pyrazole-containing drugs often exhibit greater metabolic stability compared to other heterocyclic structures. nih.gov

Derivatives of the pyrazole scaffold have been shown to inhibit a wide range of protein kinases through various binding modes. For instance, Ruxolitinib, a pyrazole derivative, is a selective JAK1 and JAK2 inhibitor that binds to the active DFG-in state of the kinase. nih.gov Gandotinib, another pyrazole-containing compound, is a selective JAK2 inhibitor that also binds to the ATP pocket of the active kinase conformation. nih.gov The versatility of the pyrazole scaffold allows for the development of inhibitors targeting different kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and B-raf. nih.govacs.org The binding is often facilitated by hydrogen bonds between the nitrogen atoms of the pyrazole ring and key residues in the kinase's active site. nih.gov

Enzyme TargetPyrazolone Derivative ClassMechanism of InhibitionTherapeutic PotentialReference
Human Neutrophil Elastase (HNE)N-benzoylpyrazolesPseudo-irreversible competitive inhibitionInflammatory diseases researchgate.net
Glucosylceramide Synthase (GCS)Fused pyrazole urea analogsInhibition of glycosphingolipid biosynthesisLysosomal storage diseases, neurodegenerative diseases, cancer acs.orgnih.gov
Protein Kinases (e.g., JAK1/2, Aurora, CDK)Various pyrazole derivatives (e.g., Ruxolitinib, Gandotinib)ATP-competitive inhibition, binding to active kinase conformationsCancer, inflammatory diseases nih.govnih.gov

Receptor Ligand Interactions: Characterization of Binding Modes and Affinities

Beyond enzyme inhibition, pyrazolone derivatives can also act as ligands for various receptors. A notable example is their interaction with cannabinoid receptors. nih.govacs.org

Structure-activity relationship (SAR) studies on a series of pyrazole derivatives have been conducted to characterize their binding to the brain cannabinoid receptor (CB1). nih.govacs.org These studies, using the potent and specific CB1 antagonist SR141716A as a lead compound, have identified key structural requirements for high-affinity binding. These include:

A para-substituted phenyl ring at the 5-position of the pyrazole ring. nih.gov

A carboxamido group at the 3-position. nih.gov

A 2,4-dichlorophenyl substituent at the 1-position. nih.gov

The most potent compounds in these series exhibit strong antagonistic activity at the CB1 receptor, highlighting the potential of pyrazole derivatives as pharmacological probes to characterize cannabinoid receptor binding sites. nih.gov Molecular docking and simulation studies have also been employed to understand the interactions between pyrazolone-based ligands and protein receptors, predicting their binding affinities and stability. windows.netnih.gov

In Vitro Cellular Pathway Modulation and Signaling Crosstalk

The interaction of pyrazolone derivatives with their molecular targets initiates a cascade of events within the cell, leading to the modulation of specific signaling pathways.

Elucidation of Specific Cellular Pathways Affected

Research has shown that pyrazolone derivatives can influence several critical cellular pathways. One of the key pathways targeted is the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival. nih.gov Molecular docking studies have revealed that certain pyrazolone-based ligands can potentially inhibit cell proliferation by targeting this pathway. nih.gov

In the context of cancer, pyrazolone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov For example, one study demonstrated that a particular pyrazolone compound could modulate key apoptosis-related markers, including the pro- and cleaved forms of caspase-3, in skin cancer cell lines. nih.gov

Furthermore, pyrazole derivatives have been shown to affect pathways related to oxidative stress. Some compounds have demonstrated the ability to block the production of reactive oxygen species (ROS) in human platelets and neutrophils, indicating an interference with inflammatory and oxidative stress pathways. nih.gov

Study of Downstream Molecular Events

The modulation of primary signaling pathways by pyrazolone derivatives leads to a variety of downstream molecular events. For instance, inhibition of protein kinases by pyrazole-based inhibitors can block the phosphorylation of downstream substrate proteins, thereby interrupting signaling cascades that are critical for cancer cell proliferation and survival. nih.gov

In the case of NF-κB pathway inhibition, downstream effects could include the downregulation of genes involved in inflammation and cell proliferation. nih.gov Similarly, the induction of apoptosis by pyrazolone derivatives leads to the activation of executioner caspases and ultimately, programmed cell death. nih.gov

The antioxidant effects of some pyrazole derivatives, demonstrated by their ability to inhibit ROS production, suggest downstream consequences such as the protection of cells from oxidative damage to proteins, lipids, and DNA. nih.gov

Affected Cellular PathwayObserved Downstream EventsBiological ConsequenceReference
NF-κB SignalingInhibition of cell proliferationPotential anticancer activity nih.gov
Apoptosis Pathways (Intrinsic and Extrinsic)Modulation of caspase-3 activityInduction of programmed cell death in cancer cells nih.gov
Oxidative Stress PathwaysInhibition of Reactive Oxygen Species (ROS) productionAntioxidant and anti-inflammatory effects nih.gov
Protein Kinase Signaling CascadesInhibition of substrate phosphorylationAntiproliferative and anticancer effects nih.gov

Mechanistic Basis of Diverse Biological Activities Attributed to Pyrazolone Scaffolds

The pyrazolone scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to serve as a framework for compounds with a wide range of biological activities. nih.govnih.gov The diverse activities of pyrazolone derivatives stem from the versatility of the pyrazole ring, which allows for various substitutions and modifications, leading to interactions with a multitude of biological targets. nih.govias.ac.in

The chemical nature of the pyrazole ring, being a five-membered aromatic heterocycle with two adjacent nitrogen atoms, allows it to act as a versatile pharmacophore. ias.ac.in It can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to the active sites of enzymes and receptors. nih.govwindows.net

The metabolic stability of the pyrazole ring, particularly N-substituted pyrazoles, contributes to the favorable pharmacokinetic properties of many drugs containing this scaffold. nih.gov This stability makes pyrazole derivatives less susceptible to oxidative metabolism. nih.gov

The ability to synthesize a vast library of pyrazolone derivatives with different substitution patterns allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and drug-like characteristics. nih.govnih.gov This has led to the development of pyrazolone-based compounds with activities ranging from anti-inflammatory and analgesic to antimicrobial, anticancer, and neuroprotective effects. nih.govnih.gov The core pyrazolone structure provides a robust foundation upon which medicinal chemists can build molecules with tailored biological functions.

Anti-inflammatory Mechanism Investigations

Derivatives of the pyrazolone nucleus are well-documented for their anti-inflammatory properties. nih.govresearchgate.net The primary mechanism of action for many pyrazolone-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation. jst.go.jp Some pyrazolone derivatives have been found to exhibit inhibitory activity against both COX-1 and COX-2 isoforms. jst.go.jp

While specific studies on the anti-inflammatory mechanism of this compound are not extensively detailed in the currently available literature, research on related pyrazolo[3,4-c]pyridazine derivatives has demonstrated anti-inflammatory effects. For instance, N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines have been synthesized and shown to possess anti-inflammatory activity. nih.govresearchgate.net Additionally, some 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides have exhibited good anti-inflammatory activity in carrageenan-induced rat paw edema models with low toxicity. nih.gov

The anti-inflammatory potential of the broader class of pyrazolone derivatives is significant, with some compounds showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and celecoxib. cu.edu.eg For example, certain novel pyrazole derivatives containing benzenesulfonamides and other heterocyclic moieties have demonstrated potent anti-inflammatory properties. cu.edu.eg The investigation into the specific interactions of this compound derivatives with COX enzymes and other inflammatory mediators remains an area for further research.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleObserved Anti-inflammatory ActivityReference
Pyrazolo[3,4-c]pyridazinesN4,N5-bis(4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-c]pyridazine-4,5-diamineExhibited anti-inflammatory properties. nih.gov
Pyrazol-5-ylcarboxamides3-methyl-N-(substituted phenyl)-1H-pyrazol-5-ylcarboxamidesGood anti-inflammatory activity in rat paw edema model. nih.gov
Pyrazoles with BenzenesulfonamidesNot specifiedBetter anti-inflammatory properties than indomethacin. cu.edu.eg

Antibacterial Action Pathways

The pyrazolone structural motif is a key element in compounds with notable antimicrobial activities. nih.gov The antibacterial effect of pyrazolones has been observed to be generally more pronounced than their antifungal activity, with varying efficacy against Gram-positive and Gram-negative bacteria. nih.gov One of the proposed mechanisms for the antibacterial action of some pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. rsc.org

Specifically, novel 4,5-dihydro-1H-pyrazole derivatives have been designed and synthesized as DNA gyrase inhibitors, demonstrating potent antibacterial activity. rsc.org While direct studies on the antibacterial action pathways of this compound are limited, the broader class of pyrazolone derivatives has been shown to exhibit significant antibacterial properties. For example, certain 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Furthermore, some pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides have demonstrated a moderate degree of potent antimicrobial activity. rsc.org The investigation into whether this compound derivatives also exert their potential antibacterial effects through the inhibition of DNA gyrase or other bacterial targets warrants further investigation.

Antioxidant Activity Mechanisms

Several pyrazolone derivatives have been investigated for their antioxidant properties, with the primary mechanism being their ability to act as radical scavengers. ias.ac.in This activity is crucial in combating oxidative stress, which is implicated in a variety of diseases. nih.gov The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net

While specific mechanistic studies on the antioxidant activity of this compound are not widely available, research on related pyrazolone structures provides insight. For instance, the accidental synthesis of a trimer of pyrazolone, 4,4-Bis-(3-methyl-phenyl-pyrozolin-5-on-4-yl)-3-methyl-1-phenyl-pyrzolin-5-one, revealed promising antioxidant properties when evaluated by DPPH and ABTS assays. ias.ac.in Additionally, a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives have demonstrated prominent antioxidant activity. researchgate.net

The antioxidant activity of these compounds is believed to be linked to their chemical structure, which can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of specific substituent groups can enhance this radical scavenging ability. Further research is needed to elucidate the specific antioxidant mechanisms of this compound and its derivatives.

Other Mechanistic Studies of Reported Bioactivities

The versatility of the pyrazolone scaffold has led to the exploration of its derivatives for a range of other biological activities. nih.govorientjchem.org While specific mechanistic studies for this compound in these other areas are not extensively documented, the broader class of pyrazolones has been investigated for various therapeutic applications.

For example, certain pyrazolone derivatives have been studied for their neuroprotective effects. nih.gov Some compounds have shown potential in ameliorating seizures and oxidative stress by regulating pathways such as the NF-κB/TNF-α/ROS pathway. nih.gov Additionally, the pyrazolone nucleus is a component of drugs with analgesic and antipyretic activities. nih.gov

The diverse biological potential of pyrazolone derivatives underscores the importance of further mechanistic studies to fully understand their therapeutic applications. Future research could explore the specific interactions of this compound derivatives with various biological targets to uncover novel therapeutic uses.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective drug candidates. nih.gov For the pyrazolone class of compounds, SAR investigations have provided valuable insights into the structural requirements for their various pharmacological effects. nih.gov

Influence of Substituent Effects on Molecular Interactions

The nature and position of substituents on the pyrazolone ring play a critical role in determining the biological activity of its derivatives. For instance, in the context of anti-inflammatory activity, the introduction of different functional groups at various positions of the pyrazolone ring has been shown to significantly impact potency. Studies on 1,5-diarylpyrazole derivatives, for example, have demonstrated that the presence of a sulfonamide group is crucial for COX-2 inhibitory activity. jst.go.jp

Furthermore, the type of substituent on the phenyl rings of 1,5-diarylpyrazoles can influence both the potency and selectivity of COX-2 inhibition. jst.go.jp While specific SAR studies for this compound are not extensively reported, the general principles derived from related pyrazolone structures suggest that modifications to the methyl group and the cyclopentane (B165970) ring could significantly alter its biological profile. The electronic and steric properties of substituents can affect how the molecule binds to its biological target, thereby influencing its efficacy.

Table 2: Influence of Substituents on the Biological Activity of Pyrazolone Derivatives

Compound SeriesPosition of SubstitutionEffect of SubstituentReference
1,5-DiarylpyrazolesN1-phenyl ringA 4-sulfonamide or 4-methanesulfonamide group is optimal for potent and selective COX-2 inhibition. jst.go.jp
1,5-DiarylpyrazolesC5-phenyl ringA 4-methyl or 4-fluoro substituent generally provides potent COX-2 inhibition. jst.go.jp
Pyrazolo[3,4-c]pyridazinesN4, N5 positionsDisubstitution with various groups influences anti-inflammatory activity. nih.gov

Impact of Regioisomerism and Stereochemistry on Biological Mechanisms

The spatial arrangement of atoms within a molecule, including regioisomerism and stereochemistry, can have a profound impact on its biological activity. mdpi.com Regioisomers, which have the same molecular formula but differ in the position of substituents on the core scaffold, can exhibit distinct pharmacological profiles due to differences in how they interact with their biological targets.

For pyrazole derivatives, the regiochemistry of substitution on the pyrazole ring is a critical determinant of their biological activity. For example, in the synthesis of 1,3,5-trisubstituted pyrazoles, different regioisomers can be formed depending on the reaction conditions and the nature of the reactants. orientjchem.org These regioisomers can display significantly different biological activities.

Future Directions and Emerging Research Avenues for 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One

Development of Novel Synthetic Methodologies for Complex Analogs

The traditional synthesis of pyrazolones, often involving the condensation of hydrazines with β-ketoesters, provides a solid foundation. nih.govwikipedia.org However, the future of synthesizing complex analogs of 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one lies in the adoption of more advanced, efficient, and sustainable methodologies.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the preparation of pyrazole (B372694) derivatives. mdpi.comgalchimia.com This technology offers significant advantages over conventional batch methods, including enhanced safety when handling hazardous intermediates, improved reaction control, faster reaction times, and seamless scalability. mdpi.comthieme-connect.com For instance, multi-step syntheses of highly substituted pyrazoles can be telescoped into a single continuous process, minimizing the need for intermediate isolation and purification. mit.edu This approach would be invaluable for creating a diverse library of analogs of this compound with various substitutions on both the pyrazole and cyclopentane (B165970) rings.

Eco-Friendly and Multicomponent Reactions: Future synthetic strategies will increasingly focus on green chemistry principles. This includes the use of eco-friendly solvents, such as deep eutectic solvents, and the development of one-pot, multicomponent reactions (MCRs). ias.ac.innih.gov MCRs are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step, improving atom economy and reducing waste. mdpi.com Applying MCRs to the synthesis of fused pyrazolones could rapidly generate structural diversity for biological screening.

Photochemical and Microwave-Assisted Synthesis: Light- and microwave-driven reactions offer alternative energy sources that can accelerate reaction rates and enable novel transformations. Photochemical methods, for example, can be used to generate reactive intermediates for cycloaddition reactions in a reagent-free manner, as demonstrated in the synthesis of pyrazolines from tetrazoles. thieme-connect.com Microwave-assisted synthesis has also been shown to be an effective green methodology for constructing pyrazole skeletons. ias.ac.in

Synthetic MethodologyKey Advantages for Synthesizing Analogs
Flow Chemistry Enhanced safety, scalability, process control, and automation. mdpi.comgalchimia.comrsc.org
Multicomponent Reactions High atom economy, reduced waste, rapid access to complexity. ias.ac.inmdpi.com
Photochemistry Reagent-free activation, access to unique reactive intermediates. thieme-connect.com
Microwave Synthesis Rapid reaction times, improved yields, energy efficiency. ias.ac.in

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

While standard spectroscopic methods like NMR, IR, and mass spectrometry are fundamental for structural elucidation, future research will leverage more advanced techniques to study the dynamics and interactions of this compound and its analogs in real-time. figshare.comresearchgate.netnih.gov

The inherent electronic properties of the pyrazole scaffold make it an excellent candidate for the development of fluorescent probes. nih.gov By strategically modifying the structure of this compound with fluorophores and specific recognition moieties, it is possible to create sensors for real-time imaging of biological processes in living cells. nih.govnih.gov These probes can be designed to "turn on" or exhibit a ratiometric shift in fluorescence upon binding to a specific analyte, such as metal ions or reactive oxygen species, allowing for their quantification and localization within cellular compartments. scispace.comrsc.org This approach provides vital information about the metabolism and dynamic changes of biochemical indicators in real-time. nih.gov

Advanced techniques like Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT) can be incorporated into the probe design to create highly sensitive and specific sensors. nih.gov These advanced imaging tools will be crucial for understanding the compound's behavior in complex biological environments and for elucidating its mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Reactivity

Computational chemistry is poised to revolutionize the design of novel pyrazolone (B3327878) derivatives. eurasianjournals.com Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on large datasets of known compounds to predict biological activity, physicochemical properties, and potential toxicity of new, virtual analogs of this compound. nih.gov

In Silico Design and Screening: Molecular docking simulations can predict how different analogs bind to the active sites of biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the rational design of compounds with improved potency and selectivity. Quantum mechanical methods like Density Functional Theory (DFT) provide deep insights into the electronic structure and reactivity of the molecules, helping to refine the design process. eurasianjournals.comresearchgate.net

Predictive Modeling: Machine learning models can accelerate the drug discovery pipeline by identifying promising candidates from vast virtual libraries, thereby reducing the time and cost associated with synthesizing and testing compounds. eurasianjournals.com These computational tools can also predict reaction outcomes and help optimize synthetic routes, further streamlining the development of novel analogs.

Computational ToolApplication in Pyrazolone Research
Molecular Docking Predicts binding modes and affinity to biological targets. nih.govnih.gov
DFT Calculations Elucidates electronic structure, reactivity, and spectroscopic properties. eurasianjournals.comresearchgate.net
Molecular Dynamics Simulates the dynamic behavior and conformational changes of molecules. eurasianjournals.com
Machine Learning Predicts bioactivity, toxicity, and optimizes synthetic pathways. eurasianjournals.comnih.gov

Discovery of Novel Biological Mechanism of Actions through Phenotypic Screening and Omics Approaches

While pyrazolones are known for a wide range of biological activities, a significant future challenge is to uncover novel mechanisms of action and identify specific molecular targets. nih.govnih.govglobalresearchonline.net

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological outcome. nih.gov This unbiased approach can reveal unexpected therapeutic activities for analogs of this compound.

Target Deconvolution: Once a compound with interesting phenotypic activity is identified, the next critical step is to determine its molecular target(s). Modern chemical proteomics techniques are essential for this "target deconvolution." nih.govhku.hk Methods such as Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) allow for the direct identification of protein targets in their native cellular environment. nih.gov For example, these techniques were successfully used to identify the 14-3-3 protein as the target for a class of pyrazolone-based protein aggregation inhibitors. nih.gov Integrating these proteomic approaches will be key to understanding how novel pyrazolone derivatives exert their biological effects.

Design and Synthesis of Advanced Chemical Probes for Biological System Interrogation

Building on their potential as fluorescent sensors, derivatives of this compound can be developed into sophisticated chemical probes to interrogate biological systems. These probes are designed to interact with specific biomolecules or cellular components to provide information about their function, location, and activity. nih.govrsc.org

The versatility of the pyrazole scaffold allows for its incorporation into various probe architectures. nih.gov By attaching reactive groups, these compounds can be transformed into activity-based probes that covalently label specific enzymes, allowing for their identification and quantification. Furthermore, bioorthogonal chemistry can be employed to attach pyrazolone-based probes to biomolecules in living systems without interfering with native biological processes, enabling precise imaging and tracking. rsc.org The development of such advanced chemical tools will provide unprecedented insights into complex biological pathways and disease mechanisms.

Exploration of this compound as a Versatile Chemical Building Block in Material Science and Other Fields

The utility of the pyrazolone scaffold extends beyond medicine into the realm of material science. nbinno.comrsc.org The rigid, aromatic nature of the pyrazole ring, combined with its ability to coordinate with metal ions, makes it an excellent building block for advanced functional materials.

Polymers and Frameworks: Pyrazole-containing ligands are used in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov These materials have ordered, porous structures with potential applications in gas storage, separation, and catalysis. Microporous Organic Polymers (MOPs) based on pyrazole units have demonstrated high performance in CO2 capture. acs.org

Optoelectronic Materials: The conjugated π-system of pyrazole derivatives gives rise to interesting photophysical properties. rsc.org This has led to their exploration in organic light-emitting diodes (OLEDs) and other optoelectronic applications. researchgate.net By modifying the structure of this compound, it may be possible to tune its electronic properties to create novel materials for use in electronics and photonics. The nitration of pyrazole rings has also been explored for the development of high-performance energetic materials. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclopenta[c]pyrazol-4(1H)-one derivatives can be prepared by reacting hydrazine derivatives with β-ketoesters or β-diketones under reflux in ethanol or acetic acid. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to diketone), reaction time (6–12 hours), and temperature (70–90°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (65–80%) .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at N1, dihydrocyclopenta ring protons at δ 2.5–3.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 177.1024).
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and ring puckering in the dihydrocyclopenta system .

Advanced Research Questions

Q. How do substituents on the pyrazole and cyclopenta rings influence reactivity and bioactivity?

  • Methodological Answer : Substituents alter electronic and steric properties. For example:

  • Electron-withdrawing groups (NO₂) : Increase electrophilicity at C5, enhancing nucleophilic substitution reactivity.
  • Bulkier groups (e.g., phenyl) : Steric hindrance reduces ring-opening reactions.
  • Comparative Table :
Substituent PositionReactivity TrendBioactivity Impact
C3-NO₂ ↑ Electrophilicity↑ Enzyme inhibition
N1-Methyl ↑ Ring stabilityMinimal cytotoxicity

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to distinguish target-specific vs. off-target effects.
  • Structural Analysis : Compare crystallographic data (XRD) of ligand-target complexes to identify binding mode variations .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclin-dependent kinases (CDKs). Parameters:
  • Grid box centered on ATP-binding site (20 ų).
  • AMBER force field for energy minimization.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. What strategies mitigate challenges in regioselective functionalization of the dihydrocyclopenta ring?

  • Methodological Answer :

  • Directed C-H Activation : Use palladium catalysts (Pd(OAc)₂) with directing groups (e.g., pyrazole-N) to functionalize C6.
  • Microwave-Assisted Synthesis : Enhances regioselectivity (e.g., 80% yield for C6-brominated derivatives at 120°C, 30 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.